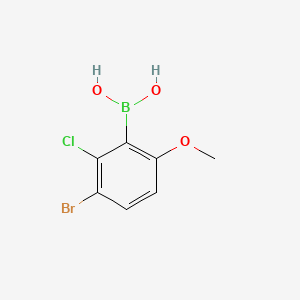

(3-Bromo-2-chloro-6-methoxyphenyl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-Bromo-2-chloro-6-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C7H7BBrClO3. It is a white to off-white solid that is used in various chemical reactions, particularly in the field of organic synthesis. This compound is known for its role in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-bromo-2-chloro-6-methoxybenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions: (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Substitution: The bromine or chlorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Hydrogen peroxide, sodium perborate.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

Oxidation: Phenol derivatives.

Substitution: Substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

(3-Bromo-2-chloro-6-methoxyphenyl)boronic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.

Reductive Elimination: The palladium catalyst undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

(3-Bromo-2-chloro-6-methoxyphenyl)boronic acid can be compared with other similar boronic acids:

2-Chloro-6-methoxyphenylboronic acid: Similar structure but lacks the bromine atom, which can affect its reactivity and applications.

4-Methoxyphenylboronic acid: Lacks both the bromine and chlorine atoms, resulting in different chemical properties and reactivity.

3-Methoxyphenylboronic acid: Similar to 4-methoxyphenylboronic acid but with the methoxy group in a different position, affecting its reactivity.

The unique combination of bromine, chlorine, and methoxy groups in this compound provides distinct reactivity and makes it a valuable compound in various chemical reactions and applications.

Biologische Aktivität

(3-Bromo-2-chloro-6-methoxyphenyl)boronic acid is an organoboron compound with significant implications in medicinal chemistry, particularly in the development of therapeutic agents and in organic synthesis. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C₇H₇BBrClO₃. It is characterized as a white to off-white solid, primarily utilized in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis .

Synthesis Overview

- Suzuki-Miyaura Coupling: Involves the reaction of this boronic acid with aryl or vinyl halides using a palladium catalyst.

- Oxidation: The boronic acid can be oxidized to yield phenolic compounds.

- Substitution Reactions: The halogen atoms (bromine or chlorine) can be replaced by various nucleophiles under suitable conditions.

The mechanism of action for this compound in biological systems primarily involves its role as a boron-containing compound that interacts with various biological targets. Its activity can be summarized in the following steps:

- Oxidative Addition: The palladium catalyst forms a complex with the aryl halide.

- Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

- Reductive Elimination: This step releases the coupled product and regenerates the palladium catalyst.

Anticancer Activity

Boronic acids, including this compound, have been studied for their anticancer properties. Research indicates that boron-containing compounds can inhibit proteasome activity, leading to apoptosis in cancer cells. For instance, bortezomib, a well-known boron-based drug, has paved the way for further exploration into similar compounds .

Antibacterial and Antiviral Properties

Studies have shown that boronic acids exhibit antibacterial and antiviral activities by disrupting cellular processes. They can interfere with enzyme functions critical for pathogen survival, making them potential candidates for developing new antimicrobial agents .

Case Study 1: Anticancer Research

A study investigated various boronic acids' effects on cancer cell lines. This compound was evaluated alongside other derivatives for its ability to induce apoptosis in breast cancer cells. Results indicated that this compound exhibited significant cytotoxicity at micromolar concentrations, comparable to established anticancer agents .

Case Study 2: Antimicrobial Activity

In another study focusing on the antibacterial properties of organoboron compounds, this compound was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibitory effects on bacterial growth, suggesting its potential as a lead compound for antibiotic development .

Comparative Analysis

A comparative analysis of this compound with other similar compounds highlights its unique properties:

| Compound Name | Anticancer Activity | Antibacterial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Significant | Proteasome inhibition |

| Bortezomib | High | Low | Proteasome inhibition |

| 2-Chloro-6-methoxyphenylboronic acid | Low | Moderate | Enzyme inhibition |

Eigenschaften

IUPAC Name |

(3-bromo-2-chloro-6-methoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BBrClO3/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3,11-12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLIFWSMTZIXOGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1Cl)Br)OC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BBrClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659382 |

Source

|

| Record name | (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309981-00-7 |

Source

|

| Record name | (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.